5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C14H8BrCl2FO2 and a molecular weight of 378.02 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride are not fully detailed in the available resources. Its molecular formula is C14H8BrCl2FO2 and it has a molecular weight of 378.02 .Scientific Research Applications
Synthesis of Prasugrel Intermediate An improved method for synthesizing prasugrel intermediate was developed, indicating the use of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride in pharmaceutical synthesis. This method involves the use of a Grignard reagent, highlighting the compound's relevance in complex organic syntheses for industrial purposes (Zheng Min, 2013).
Synthesis of Anti-Cancer Drug Intermediates The compound is utilized as a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for some anti-cancer drugs. This process involves multiple steps, including reactions with various reagents, demonstrating the compound's significance in medicinal chemistry (Cao Sheng-li, 2004).
Development of Benzosiloxaboroles Extended benzosiloxaboroles were synthesized from compounds including benzoyl chlorides, showcasing a range of derivatizations. These derivatives exhibit antimicrobial activity against various bacterial strains, indicating the compound's potential in developing new antibacterial agents (P. Pacholak et al., 2021).
Acylation of Azaindoles The compound is involved in the acylation of azaindoles, essential in synthesizing various organic molecules. This study explored the conditions for effectively attaching acyl chloride to azaindoles, demonstrating the compound's role in facilitating diverse organic reactions (Z. Zhang et al., 2002).
properties
IUPAC Name |
5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWXNWKASOEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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